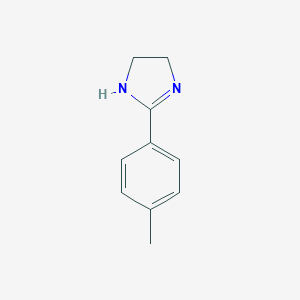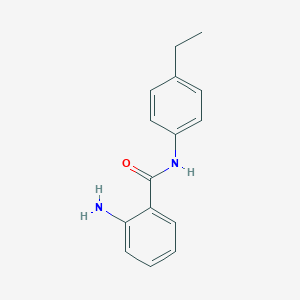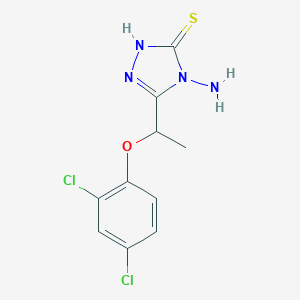
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione, also known as DACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of the triazole family of compounds and has been extensively studied for its biochemical and physiological effects.
科学研究应用
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiviral, and anticancer properties. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied as a potential antifungal agent against Candida albicans and Aspergillus fumigatus. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied for its potential anticancer properties against various cancer cell lines.
作用机制
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
生化和生理效应
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. One potential area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of fungal and viral infections. Another area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione and its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acrylate, followed by a cyclization reaction with thiosemicarbazide. The resulting product is then treated with sodium hydroxide to yield the final product, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. The synthesis method has been optimized to yield high purity and high yield of the final product.
属性
CAS 编号 |
115398-70-4 |
|---|---|
产品名称 |
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione |
分子式 |
C10H10Cl2N4OS |
分子量 |
305.18 g/mol |
IUPAC 名称 |
4-amino-3-[1-(2,4-dichlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(9-14-15-10(18)16(9)13)17-8-3-2-6(11)4-7(8)12/h2-5H,13H2,1H3,(H,15,18) |
InChI 键 |
ZVLXVPQNFCLEFV-UHFFFAOYSA-N |
SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



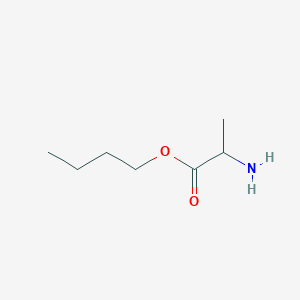
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
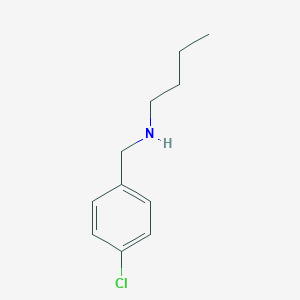
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
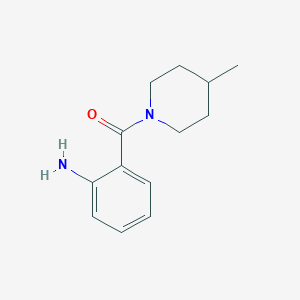
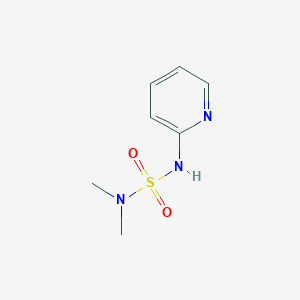
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
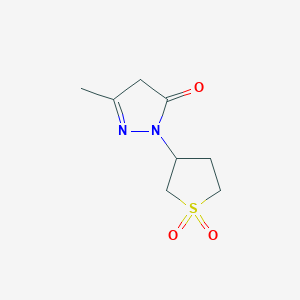
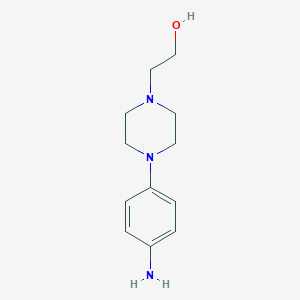
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
